(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-24-13-4-3-12(9-14(13)25-2)10-15-17(23)21(18(27)28-15)11-16(22)19-20-5-7-26-8-6-20/h3-4,9-10H,5-8,11H2,1-2H3,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRJOEXJKIQMBZ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antibacterial, antifungal properties, and cytotoxic effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
- IUPAC Name : (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide
Antibacterial Activity
Research has demonstrated that compounds related to thiazolidinones exhibit significant antibacterial activity. For instance, derivatives of thiazolidinones have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone Derivative 1 | Staphylococcus aureus | 32 µg/mL |
| Thiazolidinone Derivative 2 | Escherichia coli | 64 µg/mL |
| (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide | Staphylococcus aureus | Pending Data |
These findings suggest that modifications to the thiazolidinone structure can enhance antibacterial properties, potentially making this compound a candidate for further development.
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. Studies evaluating similar thiazolidinone derivatives have reported effectiveness against fungi such as Candida albicans and Aspergillus niger.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone Derivative A | Candida albicans | 16 µg/mL |
| Thiazolidinone Derivative B | Aspergillus niger | 32 µg/mL |
| (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide | Candida albicans | Pending Data |
These results indicate that the compound may possess a broad spectrum of antifungal activity, meriting further investigation.
Cytotoxicity and Safety Profile
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide indicate low cytotoxicity in vitro.
In a study involving various cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | >100 |
| MCF7 | >100 |
| A549 | >100 |
The high IC50 values suggest that the compound is not significantly cytotoxic at tested concentrations. However, more detailed in vivo studies are needed to confirm these findings.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated multiple thiazolidinone derivatives for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The study found that modifications to the benzylidene moiety improved activity against resistant strains.
- Toxicology Assessment : Another study assessed the toxicity of similar compounds using zebrafish models. Results indicated no significant adverse effects at lower concentrations, supporting the safety of these compounds for potential therapeutic use.
Comparison with Similar Compounds
Structural Analogues of 5-Arylidene-2-Thioxothiazolidin-4-One Derivatives
Key structural variations among analogs include:
Substituents on the benzylidene ring (e.g., methoxy, fluorine, or hydroxyl groups).
Modifications to the acetamide side chain (e.g., morpholino, thiadiazolyl, or methoxyphenyl groups).
Table 1: Comparative Analysis of Structural and Functional Features
*Note: Molecular weight of the target compound is estimated based on its molecular formula (C21H20N2O5S2).
Key Structural-Activity Relationships (SARs)
Benzylidene Substituents: 3,4-Dimethoxy groups: Electron-donating effects may improve stability and binding to polar enzyme pockets.
Acetamide Modifications: Morpholino: Enhances solubility and bioavailability compared to aromatic substituents (e.g., 2-methoxyphenyl in ) . Thiadiazolyl: Introduces hydrogen-bonding sites, critical for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
